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Compound Name: JPM-OEt

Cat. No.: B10824296

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a potent, cell-permeable, and irreversible inhibitor of the cysteine cathepsin family
of proteases.[1] Structurally, it is an epoxy-succinyl-based compound and the ethyl ester
derivative of JPM-565.[2] Its ability to cross cell membranes makes it a valuable tool for in situ
and in vivo studies of cysteine protease activity, a characteristic not shared by its carboxylic
acid counterpart.[2] JPM-OEt covalently modifies the active site of cysteine cathepsins, leading
to their inactivation.[1] This inhibitory activity has demonstrated significant anti-tumor effects in
various cancer models, positioning JPM-OEt as a compound of interest in oncological
research.[1]

Chemical Structure and Properties

JPM-OEt is chemically defined as ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-
methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate.[3] Its key chemical and physical
properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b10824296?utm_src=pdf-interest
https://www.benchchem.com/product/b10824296?utm_src=pdf-body
https://www.medchemexpress.com/jpm-oet.html
https://med.stanford.edu/content/dam/sm/bogyolab/documents/Chehadeetal.pdf
https://med.stanford.edu/content/dam/sm/bogyolab/documents/Chehadeetal.pdf
https://www.benchchem.com/product/b10824296?utm_src=pdf-body
https://www.medchemexpress.com/jpm-oet.html
https://www.benchchem.com/product/b10824296?utm_src=pdf-body
https://www.medchemexpress.com/jpm-oet.html
https://www.benchchem.com/product/b10824296?utm_src=pdf-body
https://aobious.com/aobious/products/2570-jpm-oet.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

ethyl (2S,3S)-3-(((S)-1-((4-
hydroxyphenethyl)amino)-4-

IUPAC Name methyl-1-oxopentan-2- [3]
yl)carbamoyl)oxirane-2-

carboxylate

JPM OEt, JPMOEt, JIPM-565

Synonyms Ethyl ester ]
CAS Number 262381-84-0 [31[4]
Molecular Formula C20H28N206 [3][4]
Molecular Weight 392.45 g/mol [31[4]
Appearance White to off-white solid [1]
Purity >97% [4]
Solubility Soluble in DMSO [3]

0°C (short term), -20°C (long
Storage ] [3]
term), desiccated

Mechanism of Action

JPM-OEt functions as a broad-spectrum inhibitor of cysteine cathepsins, which are a family of
lysosomal proteases.[5] The mechanism of inhibition involves the covalent modification of the
active site cysteine residue within the protease.[1] This irreversible binding effectively
inactivates the enzyme, preventing it from carrying out its proteolytic functions.[1] Dysregulation
of cysteine cathepsins is implicated in various pathologies, including cancer, where they
contribute to processes such as tumor invasion, metastasis, and angiogenesis.[6] By inhibiting
these enzymes, JPM-OEt can disrupt these pathological processes.[1]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://aobious.com/aobious/products/2570-jpm-oet.html
https://aobious.com/aobious/products/2570-jpm-oet.html
https://aobious.com/aobious/products/2570-jpm-oet.html
https://www.keyorganics.net/jpm-oet-262381-84-0-c20h28n2o6.html
https://aobious.com/aobious/products/2570-jpm-oet.html
https://www.keyorganics.net/jpm-oet-262381-84-0-c20h28n2o6.html
https://aobious.com/aobious/products/2570-jpm-oet.html
https://www.keyorganics.net/jpm-oet-262381-84-0-c20h28n2o6.html
https://www.medchemexpress.com/jpm-oet.html
https://www.keyorganics.net/jpm-oet-262381-84-0-c20h28n2o6.html
https://aobious.com/aobious/products/2570-jpm-oet.html
https://aobious.com/aobious/products/2570-jpm-oet.html
https://www.benchchem.com/product/b10824296?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7105208/
https://www.medchemexpress.com/jpm-oet.html
https://www.medchemexpress.com/jpm-oet.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6630828/
https://www.benchchem.com/product/b10824296?utm_src=pdf-body
https://www.medchemexpress.com/jpm-oet.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

JPM-OEt Inhibition of Cysteine Cathepsin

Irreversible Covalent Complex I
) Inhibition _ _ _____ .
(Inactive Enzyme) Tumor Progression
(Invasion, Angiogenesis, Metastasis)
>

Covalent Binding to
Active Site Cysteine

»_[ Active Cysteine Cathepsin Promotes

"\ (e.g., Cathepsin B, L, S)

Click to download full resolution via product page

Figure 1: Mechanism of JPM-OEt covalent inhibition of cysteine cathepsins.

Experimental Protocols
Synthesis of JPM-OEt

A detailed, stereoselective synthesis for JIPM-OEt has been described, which allows for the
production of multi-gram quantities of the compound.[2] The key steps are outlined below.

Materials:

Diethyl (2S,3S)-(+)-2,3-epoxysuccinate

» p-Nitrophenol

¢ Dicyclohexylcarbodiimide (DCC)

e L-leucine t-butyl ester hydrochloride

 Diisopropylethylamine (DIPEA)

 Trifluoroacetic acid (TFA)

¢ N-methyl morpholine

* |sobutylchloroformate
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e Tyramine

e Solvents: Dichloromethane (CH2CI2), Ethyl acetate (EtOAc), Diethyl ether (Et20),
Dimethylformamide (DMF)

Procedure:

o Preparation of Activated Ester (6): The synthesis begins with the preparation of an ethyl
(2S,3S)-(+)-2,3-epoxysuccinate synthon, which is activated with p-nitrophenol using DCC as
a coupling agent. This produces a stable, crystalline nitrophenyl ester (6).[2]

e Amide Formation (7): The activated ester (6) is reacted with L-leucine t-butyl ester in the
presence of DIPEA in CH2CI2 to form the amide intermediate (7).[2]

o Deprotection: The t-butyl ester of intermediate (7) is deprotected using trifluoroacetic acid to
yield the corresponding free carboxylic acid.[2]

» Final Coupling: The resulting free acid is activated using a mixed anhydride method with N-
methyl morpholine and isobutylchloroformate. This activated intermediate is then reacted
with tyramine in DMF to yield the final product, JPM-OEt.[2]

 Purification: The crude product is purified by flash chromatography to yield JPM-OEt as a
white solid.[2]
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Synthetic Workflow for JPM-OEt
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Figure 2: A simplified workflow for the chemical synthesis of JPM-OEt.
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In Vivo Antitumor Activity Assessment in a Mouse Model

JPM-OEt has been evaluated for its antitumor efficacy in various preclinical mouse models of
cancer.[1] A representative experimental protocol is described below.

Animal Model:

» Transgenic mouse model of cancer (e.g., RIP1-Tag2 for pancreatic islet cell tumorigenesis or
MMTV-PyMT for mammary cancer).[1]

Materials:

 JPM-OEt

e Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).[1]
o Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

e Animal Acclimatization and Tumor Development: Mice are housed under standard conditions
and monitored for tumor development. The timing of treatment initiation can be at early or
advanced stages of the disease.[1]

o Treatment Groups: Animals are randomly assigned to a control group (receiving vehicle only)
and a treatment group (receiving JPM-OEt).

e Dosing and Administration: JPM-OEt is administered intraperitoneally at a specified dose
and frequency. A typical regimen is 50 mg/kg, administered daily or twice daily for a defined
period (e.g., 4 weeks).[1]

e Monitoring and Endpoint Analysis:

o Tumor burden is monitored regularly, for instance, through imaging or physical
measurement.

o Animal well-being, including body weight, is recorded throughout the study.
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o At the end of the study, tumors and relevant tissues are harvested for further analysis,
such as histology and measurement of cathepsin B activity.[1]

Quantitative Data Summary

. Dosage and
Parameter Animal Model e . Outcome Reference
Administration

Significantly
Tumor Cathepsin N 50 mg/kg; i.p.; reduced tumor
o Not specified ) ) [1]
B Activity daily for 30 days cathepsin B
activity.
RIP1-Tag2
mouse model of 50 mg/kg; i.p.;
Tumor o ) ) Led to tumor
) pancreatic islet twice daily for 4 ] [1]
Regression regression.
cell weeks
tumorigenesis
Caused a
significant delay
) 50 mg/kg; i.p.; in the increase of
Transgenic ]
Tumor Burden daily from 63 to tumor burden [1]
mouse model ] ]
98 days during the first 2
weeks of
treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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